1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidin-4-ol 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 887222-73-3
VCID: VC5026019
InChI: InChI=1S/C21H22N4O4S/c1-28-15-5-2-4-13(12-15)17(24-9-7-14(26)8-10-24)18-20(27)25-21(30-18)22-19(23-25)16-6-3-11-29-16/h2-6,11-12,14,17,26-27H,7-10H2,1H3
SMILES: COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)O
Molecular Formula: C21H22N4O4S
Molecular Weight: 426.49

1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidin-4-ol

CAS No.: 887222-73-3

Cat. No.: VC5026019

Molecular Formula: C21H22N4O4S

Molecular Weight: 426.49

* For research use only. Not for human or veterinary use.

1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](3-methoxyphenyl)methyl}piperidin-4-ol - 887222-73-3

Specification

CAS No. 887222-73-3
Molecular Formula C21H22N4O4S
Molecular Weight 426.49
IUPAC Name 2-(furan-2-yl)-5-[(4-hydroxypiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C21H22N4O4S/c1-28-15-5-2-4-13(12-15)17(24-9-7-14(26)8-10-24)18-20(27)25-21(30-18)22-19(23-25)16-6-3-11-29-16/h2-6,11-12,14,17,26-27H,7-10H2,1H3
Standard InChI Key SDFXNKMAMMIRHZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates multiple heterocyclic systems:

  • Triazolo[3,2-b][1,thiazole core: A fused bicyclic system comprising a 1,2,4-triazole ring condensed with a 1,3-thiazole ring. This scaffold is known for its metabolic stability and ability to engage in hydrogen bonding .

  • Furan-2-yl substituent: A five-membered oxygen-containing heterocycle at position 2 of the triazolo-thiazole system, contributing to electronic modulation and potential π-π stacking interactions.

  • 3-Methoxyphenyl group: Attached via a methylene bridge, this aryl group introduces steric bulk and hydrophobicity, potentially enhancing membrane permeability.

  • Piperidin-4-ol moiety: A six-membered nitrogen-containing ring with a hydroxyl group at position 4, offering hydrogen-bonding capacity and structural rigidity.

Physicochemical Data

Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC₂₁H₂₂N₄O₄S
Molecular Weight426.49 g/mol
CAS Registry Number887222-73-3
IUPAC Name2-(furan-2-yl)-5-[(4-hydroxypiperidin-1-yl)-(3-methoxyphenyl)methyl]-thiazolo[3,2-b] triazol-6-ol
SMILES NotationCOC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)O

The presence of multiple hydrogen bond donors (e.g., hydroxyl groups) and acceptors (e.g., triazole nitrogen atoms) suggests moderate polarity, though solubility data remain unreported.

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis involves multi-step organic transformations, typically including:

  • Formation of the triazolo-thiazole core: Cyclocondensation of thiosemicarbazides with α-haloketones or via [3+2] cycloaddition reactions .

  • Introduction of the furan-2-yl group: Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using furan-2-boronic acid.

  • Methoxyphenyl incorporation: Alkylation or Friedel-Crafts-type reactions to attach the 3-methoxyphenyl moiety.

  • Piperidine ring functionalization: Reductive amination or nucleophilic substitution to install the 4-hydroxypiperidine group.

Purification and Characterization

  • Chromatography: Silica gel column chromatography is employed for intermediate purification, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane gradients).

  • Crystallization: Final product recrystallization from ethanol/water mixtures enhances purity.

  • Spectroscopic validation:

    • ¹H/¹³C NMR: Confirms regiochemistry and substituent integration .

    • High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula accuracy.

Biological Activities and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Triazole ring: Essential for metal ion chelation (e.g., CYP51 heme iron).

  • Furan substituent: Enhances lipophilicity, improving cellular uptake.

  • Methoxyphenyl group: Modulates electron density, influencing target affinity.

  • Piperidin-4-ol: Augments solubility and pharmacokinetic profiles.

Physicochemical and Pharmacokinetic Considerations

Stability and Reactivity

  • pH-dependent hydrolysis: The hydroxyl and amine groups may undergo protonation/deprotonation, affecting solubility in physiological buffers.

  • Oxidative susceptibility: The furan ring is prone to oxidation, necessitating formulation under inert conditions.

Predicted ADMET Profiles

  • Absorption: Moderate gastrointestinal permeability due to balanced logP (~2.5).

  • Metabolism: Hepatic cytochrome P450-mediated oxidation (CYP3A4/2D6) likely generates hydroxylated metabolites.

  • Toxicity: Preliminary in silico models suggest low genotoxic risk, though in vivo validation is required.

Future Research Directions

Synthetic Chemistry Priorities

  • Catalyst optimization: Transition metal-catalyzed reactions to improve yield and stereoselectivity.

  • Green chemistry approaches: Solvent-free mechanochemical synthesis to reduce environmental impact .

Biological Evaluation

  • In vivo efficacy studies: Murine models of fungal and bacterial infections to establish therapeutic indices .

  • Target deconvolution: Proteomic profiling to identify off-target interactions.

Formulation Development

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance bioavailability.

  • Prodrug strategies: Phosphate ester derivatives to improve aqueous solubility.

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